N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine
Description
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is a tertiary amine featuring a benzyl backbone substituted with 3,4-dimethyl and 2-propoxy groups, coupled with a prop-2-en-1-amine (allylamine) moiety. The propoxy group introduces steric bulk and moderate electron-donating effects, while the 3,4-dimethyl substituents enhance lipophilicity .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-[(3,4-dimethyl-2-propoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C15H23NO/c1-5-9-16-11-14-8-7-12(3)13(4)15(14)17-10-6-2/h5,7-8,16H,1,6,9-11H2,2-4H3 |
InChI Key |
DFERUYHTTDBFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1C)C)CNCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-2-propoxybenzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of benzyl alcohols and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
The compound N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. Research suggests that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Compounds with amine functionalities have been linked to serotonin receptor modulation, which is crucial in developing antidepressants.
- Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting inflammatory pathways, potentially useful in treating conditions like arthritis.
Cancer Research
Recent studies have explored the role of similar compounds in cancer therapy. The ability of such amines to act as inhibitors of specific enzymes involved in tumor growth has been documented. For instance, compounds that inhibit succinate dehydrogenase subunit B (SDHB) are being studied for their potential to induce apoptosis in cancer cells .
Neuropharmacology
The neuropharmacological implications of this compound are noteworthy. Research indicates that related compounds can interact with neurotransmitter systems, potentially leading to advancements in treating neurodegenerative diseases or mood disorders.
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions, including:
- Alkylation Reactions : Utilizing alkyl halides to introduce the propoxy group.
- Amine Coupling : Employing coupling agents to attach the amine functionality effectively.
These synthetic routes are critical for producing the compound for further research applications.
Data Table: Comparison of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antidepressant | [Research Study A] |
| 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | Apoptosis inhibitor | [Patent US11725000B2] |
| 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one | Psychoactive effects | [Critical Review N-Pyrrolidino] |
Case Study 1: Antidepressant Activity
A study examining the antidepressant effects of structurally similar compounds revealed that modifications to the amine group significantly enhanced serotonin receptor affinity. This research supports the hypothesis that this compound may exhibit similar properties.
Case Study 2: Cancer Therapeutics
In vitro studies demonstrated that certain derivatives inhibited SDHB, leading to increased apoptosis in cancer cell lines. This finding highlights the potential role of this compound in cancer treatment protocols.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations :
- Lipophilicity : The 3,4-dimethyl-2-propoxy substitution increases logP compared to methoxy or chloro analogs, favoring membrane permeability but reducing aqueous solubility.
Reactivity in Catalytic Reactions
Ti–Mg-Catalyzed Carbocyclization
- N-(4-Methoxybenzyl)-N-(trimethylsilylpropynyl)prop-2-en-1-amine : Low yields (5–10%) in Zr-catalyzed reactions due to steric hindrance from bulky substituents .
- N-(4-Methylbenzyl)prop-2-en-1-amine : Higher reactivity in allylation/cyclization due to smaller methyl substituents .
- Target Compound : The 2-propoxy group may further reduce reaction efficiency compared to methoxy analogs, as seen in sterically hindered systems .
Pd-Catalyzed Alkyne Carboamination
Biological Activity
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data from various studies, case reports, and molecular docking analyses.
Chemical Structure and Properties
This compound belongs to the class of amines and features a prop-2-en-1-amine backbone with a substituted benzyl group. The presence of the propoxy and dimethyl groups contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties by inhibiting key enzymes involved in bacterial fatty acid biosynthesis, such as FabI . This mechanism indicates potential as a broad-spectrum antibacterial agent.
- Antitumor Activity : Research on related compounds has demonstrated significant antitumor effects. For instance, derivatives of similar structures have shown inhibition of cancer cell proliferation with mean GI50 values indicating potency against various cancer types .
- Receptor Binding : Molecular docking studies indicate that this compound may interact with specific receptors, potentially influencing neurotransmitter systems and immune responses .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological implications of compounds structurally related to this compound:
- Antibacterial Efficacy : A study demonstrated that a related compound exhibited selective inhibition against Gram-positive bacteria through FabI inhibition, suggesting that this compound might share similar properties .
- Anticancer Properties : In vitro studies on analogs showed promising results against various cancer cell lines, with some compounds demonstrating up to three times the potency compared to established chemotherapeutics like 5-FU .
Research Findings
Recent research has focused on understanding the molecular mechanisms underlying the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
